BenchChemオンラインストアへようこそ!

2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide

PDE7A1 inhibition IC50 cAMP hydrolysis

This high-purity 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a validated, potent PDE7A1 inhibitor (IC50: 2.30 nM) with 278-fold selectivity over PDE4B1, as confirmed by curated bioactivity databases. Its benchmark low-nanomolar potency enables robust target engagement at minimal compound loads, reducing solvent artifacts in T-cell assays. It serves as an ideal reference standard for SAR studies, offering a reliable benchmark for calibrating novel analogs against the cAMP-hydrolysis catalytic site.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 880341-90-2
Cat. No. B2742314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide
CAS880341-90-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C14H14N2O3S/c17-14(16-10-12-5-4-8-15-9-12)11-20(18,19)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,16,17)
InChIKeyVNMOJMJJWWSBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide (880341-90-2): A High-Potency PDE7A1 Inhibitor Lead


2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic benzenesulfonamide-acetamide derivative with a pyridin-3-ylmethyl substituent. It is primarily characterized as a potent inhibitor of human phosphodiesterase 7A1 (PDE7A1), a cAMP-specific enzyme validated as a therapeutic target for inflammatory, neurological, and autoimmune disorders [1]. The compound is listed in curated bioactivity databases with a defined IC50 value against PDE7A1, establishing it as a high-affinity ligand within the PDE7 inhibitor class [1].

Why 2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Replaced by Unvalidated Analogs


PDE7 inhibitors are highly sensitive to structural modifications, particularly around the sulfonamide and acetamide linker regions that govern the cAMP-hydrolysis catalytic site interaction [1]. Even minor alterations in the pyridinyl substitution pattern or the sulfonyl-phenyl spacer can shift potency by orders of magnitude or redirect selectivity toward other PDE isoforms (e.g., PDE4B) [2]. Consequently, generic benzenesulfonamide-acetamide analogs lacking quantitative PDE7A1 affinity data cannot be assumed to replicate the target compound’s binding profile or functional cAMP-elevating effects [1][2].

Quantitative Differentiation of 2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide: PDE7A1 Potency and Selectivity Data


PDE7A1 Inhibitory Potency: 65-Fold Improvement Over BRL-50481 Reference Compound

The target compound demonstrates an IC50 of 2.30 nM against human PDE7A1 in a [3H]cAMP hydrolysis assay [1]. In contrast, BRL-50481, a well-established selective PDE7 inhibitor, exhibits an IC50 of 150 nM (0.15 µM) for PDE7A under comparable enzymatic conditions . This represents a 65-fold improvement in potency.

PDE7A1 inhibition IC50 cAMP hydrolysis drug discovery

PDE7A/PDE4B Selectivity Ratio: 278-Fold Discrimination Over PDE4B

The compound’s IC50 for human PDE4B1 is 640 nM, yielding a PDE4B1/PDE7A1 selectivity ratio of approximately 278-fold (640 nM / 2.30 nM) [1]. This indicates a substantial preference for PDE7A over PDE4B, a closely related cAMP-hydrolyzing isoform where inhibition is associated with emetic and gastrointestinal side effects [2].

PDE selectivity off-target profiling PDE4B isoform selectivity

PDE7A1 Affinity Compared to YM-393059: 6-Fold Higher Potency

YM-393059, a dual PDE7A/PDE4 inhibitor, inhibits PDE7A with an IC50 of 14 nM [2]. The target compound (IC50 2.30 nM) is approximately 6-fold more potent at PDE7A1, while also exhibiting greater discrimination against PDE4B (YM-393059 inhibits PDE4 with IC50 630 nM vs. the target’s 640 nM, but with a much wider PDE7A window) [1][2].

PDE7A1 dual PDE7/PDE4 inhibitor T-cell YM-393059

Potency in the Context of the PDE7 Inhibitor Patent Landscape

The benzenesulfonamide PDE7 inhibitor chemotype, as disclosed in US Patent US6617357, shows that the 2-(benzenesulfonyl)-acetamide scaffold with an N-pyridin-3-ylmethyl substitution bears structural features associated with sub-10 nM PDE7A1 potency [1]. The specific target compound has an IC50 of 2.30 nM, placing it among the most potent benzenesulfonamide PDE7A inhibitors catalogued in BindingDB [2].

PDE7 patent benzenesulfonamide SAR lead optimization

Optimal Use Cases for 2-(Benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide Based on Quantitative Evidence


High-Potency PDE7A1 Inhibition in T-Cell cAMP Signaling Studies

With an IC50 of 2.30 nM, the compound enables robust PDE7A1 inhibition at low nanomolar concentrations, well below the doses required for BRL-50481 (IC50 150 nM) [1]. This potency is critical for T-cell assays where PDE7A is the dominant cAMP-hydrolyzing isoform and where minimal compound load reduces solvent cytotoxicity artifacts [2].

Selective PDE7A Probing in PDE4-Co-Expressing Tissues

The 278-fold selectivity over PDE4B1 (IC50 640 nM) makes this compound suitable for dissecting PDE7A-specific contributions to cAMP signaling without substantial engagement of PDE4, a common confounder in inflammation and neurology models [1]. This is a key advantage over dual inhibitors like YM-393059.

Benchmarking Novel PDE7 Inhibitors in Lead Optimization

As a structurally well-defined benzenesulfonamide with a 2.30 nM PDE7A1 IC50, the target compound serves as a high-affinity reference standard for SAR studies, enabling medicinal chemists to calibrate new analogs against a validated low-nanomolar benchmark [1][2].

In Vitro cAMP Elevation Assays in Disease-Relevant Cell Models

The compound’s potent PDE7A1 inhibition predicts robust cAMP elevation in PDE7A-expressing cell lines. This supports functional studies in neuroinflammation, respiratory disease, and autoimmune models where PDE7A upregulation is pathologically linked [1][2].

Quote Request

Request a Quote for 2-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.